molecular formula C10H5BrCl2N2 B1475602 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine CAS No. 1601739-19-8

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine

Cat. No.: B1475602
CAS No.: 1601739-19-8
M. Wt: 303.97 g/mol
InChI Key: XNXZGPWZPZTPMD-UHFFFAOYSA-N
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Description

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine is a useful research compound. Its molecular formula is C10H5BrCl2N2 and its molecular weight is 303.97 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Bromo-6-(2,4-dichlorophenyl)pyrimidine is known to interact with several enzymes and proteins, influencing various biochemical reactions. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine, which can affect nerve signal transmission . Additionally, this compound has been shown to interact with other biomolecules, such as DNA topoisomerase II, influencing DNA replication and repair processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress by increasing the levels of ROS, which can lead to cellular damage and apoptosis . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins . This modulation can result in altered cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in modulating nerve signal transmission. Additionally, the compound can inhibit DNA topoisomerase II by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby interfering with DNA replication and repair . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to the compound has been shown to result in sustained inhibition of acetylcholinesterase activity and prolonged oxidative stress in cells . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound can effectively inhibit acetylcholinesterase activity without causing significant adverse effects . At higher doses, it can induce toxic effects, including severe oxidative stress, cellular damage, and behavioral changes . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites produced can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It has been observed to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular localization is critical for its activity and function within the cell.

Properties

IUPAC Name

4-bromo-6-(2,4-dichlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)7-2-1-6(12)3-8(7)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXZGPWZPZTPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.